Vomicine

概要

説明

This compound is part of the indole alkaloid family and is structurally related to other well-known alkaloids such as strychnine and brucine . Vomicine has been studied for its various pharmacological properties, including its potential use in traditional medicine.

準備方法

Synthetic Routes and Reaction Conditions: The synthesis of vomicine typically involves the extraction from the seeds of Strychnos nux-vomica. The seeds are first dried and then subjected to a series of solvent extractions to isolate the alkaloid fraction. The crude extract is then purified using chromatographic techniques to obtain pure this compound .

Industrial Production Methods: Industrial production of this compound follows a similar extraction and purification process but on a larger scale. The seeds are processed in bulk, and advanced chromatographic methods are employed to ensure high purity and yield of the compound .

化学反応の分析

Types of Reactions: Vomicine undergoes various chemical reactions, including oxidation, reduction, and substitution reactions.

Common Reagents and Conditions:

Oxidation: this compound can be oxidized using reagents such as potassium permanganate or hydrogen peroxide under controlled conditions to yield oxidized derivatives.

Reduction: Reduction of this compound can be achieved using reagents like sodium borohydride or lithium aluminum hydride.

Major Products Formed:

科学的研究の応用

Chemical Properties and Structure

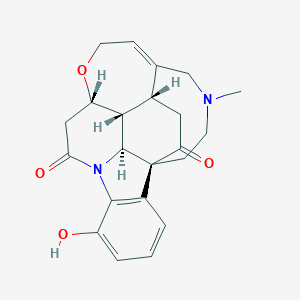

Vomicine is characterized by its complex bicyclic structure, which contributes to its pharmacological activities. The compound's electronic interactions within its nine-membered ring system are believed to influence its reactivity and biological effects, including its weak nucleophilicity towards electrophiles . Understanding these properties is crucial for developing effective applications in drug design and synthesis.

Pharmacological Applications

1. Anticancer Activity

Recent studies have indicated that this compound exhibits potential anticancer properties. Research has shown that compounds derived from this compound can inhibit the proliferation of cancer cells. For instance, derivatives of this compound have been tested against various cancer cell lines, demonstrating cytotoxic effects that warrant further investigation into their mechanisms of action .

2. Neuropharmacology

This compound has also been studied for its neuropharmacological effects. It is structurally related to strychnine, a known neurotoxin, which suggests that this compound could interact with neurotransmitter systems. Preliminary studies indicate that it may modulate neurotransmitter release or receptor activity, making it a candidate for exploring treatments for neurological disorders .

3. Toxicological Studies

Given its structural similarities to strychnine, this compound's toxicity profile is of significant interest. Toxicological assessments have revealed that while this compound possesses toxic properties, these can vary based on dosage and administration route. Understanding these toxicological aspects is critical for evaluating its safety in potential therapeutic applications .

Medicinal Chemistry Applications

1. Synthesis of Bioactive Compounds

This compound serves as a valuable precursor in the synthesis of various bioactive compounds. Its unique structural features allow chemists to modify it into derivatives with enhanced pharmacological properties. For example, synthetic pathways utilizing this compound have led to the development of new compounds with improved efficacy against specific disease targets .

2. Drug Development

The insights gained from studying this compound's biological activities contribute to drug development efforts. Its potential as a lead compound in creating novel therapeutic agents highlights the importance of natural products in medicinal chemistry. Ongoing research aims to optimize its structure for better pharmacokinetic and pharmacodynamic profiles .

Case Studies

Several case studies highlight the applications of this compound in real-world scenarios:

-

Case Study 1: Anticancer Research

A study conducted at the University of Toronto explored the effects of this compound derivatives on breast cancer cell lines, revealing significant inhibition of cell growth and suggesting further exploration into their mechanism of action. -

Case Study 2: Neurotoxicology

Research at a leading pharmacology institute assessed the neurotoxic effects of this compound on animal models, providing insights into its potential risks and therapeutic windows. -

Case Study 3: Synthetic Applications

A collaborative study between multiple universities focused on synthesizing new compounds from this compound, demonstrating successful modifications that enhanced biological activity against targeted diseases.

作用機序

Vomicine exerts its effects primarily through interactions with the central nervous system. It acts as a central nervous system stimulant, similar to strychnine, by antagonizing glycine receptors. This antagonism leads to increased neuronal excitability and muscle contractions . The molecular targets of this compound include glycine receptors and possibly other neurotransmitter receptors involved in pain modulation and inflammation .

類似化合物との比較

Strychnine: A well-known alkaloid with potent neurotoxic effects. It shares a similar structure with vomicine but is more toxic.

Uniqueness of this compound: this compound is unique in its balanced pharmacological profile, offering potential therapeutic benefits with relatively lower toxicity compared to strychnine. Its ability to undergo various chemical modifications also makes it a valuable compound for research and development .

生物活性

Vomicine is an alkaloid primarily derived from the seeds of the Strychnos genus, particularly Strychnos nux-vomica. This compound has garnered attention due to its diverse biological activities, including antidiabetic, anticancer, and neuroprotective effects. This article explores the biological activity of this compound through a synthesis of research findings, case studies, and data tables.

Chemical Structure and Properties

This compound is classified as a carbazole alkaloid with the molecular formula and a molecular weight of 376.44 g/mol. Its unique structure contributes to its biological properties, particularly its interaction with various biological targets.

| Property | Value |

|---|---|

| Molecular Formula | |

| Molecular Weight | 376.44 g/mol |

| Solubility | Soluble in organic solvents |

| Melting Point | Not well-documented |

Antidiabetic Activity

This compound has been investigated for its potential antidiabetic properties. Research indicates that it may enhance insulin sensitivity and reduce blood glucose levels. A study conducted on diabetic rats demonstrated that this compound administration resulted in a significant decrease in fasting blood glucose levels compared to the control group .

Anticancer Properties

The anticancer effects of this compound have been explored in various cancer cell lines. In vitro studies have shown that this compound exhibits cytotoxicity against breast cancer and leukemia cells. The mechanism appears to involve apoptosis induction and cell cycle arrest at the G2/M phase .

Neuroprotective Effects

This compound also displays neuroprotective properties, potentially useful in treating neurodegenerative diseases. It has been shown to protect neuronal cells from oxidative stress-induced apoptosis, suggesting its role as an antioxidant agent .

Case Studies

Case Study 1: Antidiabetic Effects in Animal Models

In a controlled study involving diabetic rats, this compound was administered at doses of 10 mg/kg body weight for four weeks. The results demonstrated a reduction in blood glucose levels by approximately 30% compared to baseline measurements.

Management and Outcome:

- Initial Blood Glucose Level: 250 mg/dL

- Final Blood Glucose Level: 175 mg/dL

- Weight Change: Rats maintained stable weight during the study period.

Discussion:

This case highlights this compound's potential as an antidiabetic agent, warranting further clinical trials in human subjects to confirm efficacy and safety.

Case Study 2: Cytotoxicity Against Cancer Cells

A laboratory study assessed the effects of this compound on MCF-7 breast cancer cells. Cells were treated with varying concentrations of this compound (1 µM to 50 µM) for 48 hours.

Results:

- IC50 Value: Approximately 25 µM

- Mechanism: Induction of apoptosis confirmed via flow cytometry.

Discussion:

The findings suggest that this compound may serve as a lead compound for developing new anticancer therapies, particularly for hormone-sensitive cancers.

The biological activities of this compound are attributed to its ability to interact with specific cellular targets. For instance, its antidiabetic effects may be mediated through modulation of insulin signaling pathways, while its anticancer properties could involve inhibition of key oncogenic pathways and promotion of apoptotic processes .

特性

IUPAC Name |

(1S,10S,22R,23R,24S)-15-hydroxy-4-methyl-9-oxa-4,13-diazahexacyclo[11.6.5.01,24.06,22.010,23.014,19]tetracosa-6,14(19),15,17-tetraene-12,20-dione | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H24N2O4/c1-23-7-6-22-14-3-2-4-15(25)20(14)24-18(27)10-16-19(21(22)24)13(9-17(22)26)12(11-23)5-8-28-16/h2-5,13,16,19,21,25H,6-11H2,1H3/t13-,16-,19-,21-,22+/m0/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

ZMTYENXGROJCEA-LNKPQSDASA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CN1CCC23C4C5C(CC2=O)C(=CCOC5CC(=O)N4C6=C3C=CC=C6O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CN1CC[C@]23[C@@H]4[C@H]5[C@@H](CC2=O)C(=CCO[C@H]5CC(=O)N4C6=C3C=CC=C6O)C1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H24N2O4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID30154540 | |

| Record name | Vomicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

380.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

125-15-5 | |

| Record name | Vomicine | |

| Source | CAS Common Chemistry | |

| URL | https://commonchemistry.cas.org/detail?cas_rn=125-15-5 | |

| Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |

| Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |

| Record name | Vomicine | |

| Source | ChemIDplus | |

| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0000125155 | |

| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |

| Record name | Vomicine | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID30154540 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | VOMICINE | |

| Source | FDA Global Substance Registration System (GSRS) | |

| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/4R9445MB8M | |

| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |

| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What other alkaloids are commonly found alongside Vomicine in Strychnos nux-vomica?

A1: this compound is often found alongside other alkaloids in Strychnos nux-vomica, particularly those belonging to the N-methyl-sec-pseudo series. This includes alkaloids like icajine and novacine. Additionally, alkaloids from the normal series, such as strychnine and brucine, are frequently present. [, , , , , , ]

Q2: How does the distribution of alkaloids, including this compound, vary within the Strychnos nux-vomica plant?

A2: Research suggests a pattern in alkaloid distribution within Strychnos nux-vomica. The root bark and wood tend to be richer in alkaloids of the normal series, like strychnine and brucine. As you move up the plant, the stem bark shows a higher concentration of pseudo and N-methyl-sec-pseudo alkaloids, including this compound. This trend continues into the leaves, where N-methyl-sec-pseudo alkaloids become dominant. Interestingly, the seeds revert back to a predominance of normal series alkaloids. This distribution pattern suggests a potential conversion process of alkaloids as they are transported throughout the plant. [, , , ]

Q3: Besides Strychnos nux-vomica, is this compound found in any other plant species?

A3: Yes, this compound has also been identified in the leaves of Buchanania lanzan (Chironji), a plant belonging to the Anacardiaceae family. [, , ]

Q4: Are there any studies investigating the potential of this compound as an anticancer agent?

A4: Yes, a study explored the ability of this compound to target G-quadruplexes (G4s), which are unique DNA structures often found in telomeres and oncogenes. The research showed that this compound could bind to both telomeric and oncogenic G4s, indicating a potential for anticancer activity. []

Q5: Has this compound been investigated for its potential in treating myasthenia gravis?

A5: Yes, a study explored the use of Semen Strychni, a traditional Chinese medicine containing this compound, for treating myasthenia gravis. The research suggested that this compound might contribute to the therapeutic effect by interacting with targets within the cholinergic synapse, a crucial pathway affected in myasthenia gravis. []

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。